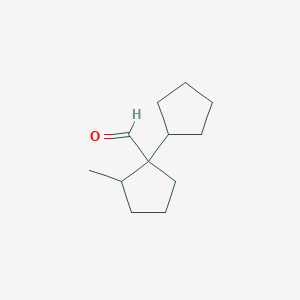

1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17790757

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O |

|---|---|

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H20O/c1-10-5-4-8-12(10,9-13)11-6-2-3-7-11/h9-11H,2-8H2,1H3 |

| Standard InChI Key | FZGVULGLBDPXJV-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCC1(C=O)C2CCCC2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde (IUPAC name: 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde) features a bicyclic system where a cyclopentane ring is substituted with both a methyl group and a cyclopentyl moiety, alongside an aldehyde functional group. The molecular formula is inferred as CHO, with a molecular weight of 180.28 g/mol. Its structure can be represented by the SMILES notation CC1CCCC1(C=O)C2CCCC2, highlighting the two cyclopentane rings connected via a carbon atom bearing the aldehyde group .

Comparative Structural Analysis

To contextualize this compound, Table 1 contrasts its features with those of structurally related carbaldehydes:

| Compound Name | Molecular Formula | Key Structural Differences | Unique Properties |

|---|---|---|---|

| 1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde | CHO | Cyclobutyl substituent (4-membered ring) | Higher ring strain, reduced steric bulk |

| 2-Methylcyclopentane-1-carbaldehyde | CHO | Single cyclopentane ring, no bicyclic system | Simpler reactivity profile, lower molecular weight |

| Cyclopentanecarboxaldehyde | CHO | No methyl or cycloalkyl substituents | Baseline aldehyde reactivity, minimal steric effects |

The cyclopentyl group in the target compound introduces significant steric hindrance compared to smaller cycloalkyl substituents, potentially influencing its reactivity in nucleophilic addition or condensation reactions .

Physicochemical Properties

While experimental data for this specific compound is unavailable, properties can be extrapolated from analogs:

-

Boiling Point: Estimated at 240–260°C (based on higher molecular weight vs. cyclopentanecarboxaldehyde, which boils at 161°C).

-

Solubility: Likely low in polar solvents due to the hydrophobic bicyclic framework; moderate solubility in nonpolar organic solvents (e.g., dichloromethane, toluene).

-

Stability: Aldehydes are prone to oxidation, but steric protection from the bicyclic structure may enhance stability under ambient conditions.

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The synthesis of 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde requires strategic bond disconnections to identify feasible precursors. Key steps may include:

-

Aldehyde Introduction: Hydroformylation of a suitably substituted alkene.

-

Cyclopentyl Group Installation: Alkylation or Grignard addition to a preformed aldehyde intermediate.

-

Bicyclic Framework Construction: Intramolecular cyclization or ring-closing metathesis.

Route 1: Hydroformylation of a Bicyclic Alkene

-

Substrate Preparation: Synthesis of 1-cyclopentyl-2-methylcyclopentene via alkylation of cyclopentene with a methylcyclopentyl precursor.

-

Hydroformylation: Reaction with syngas (CO/H) under rhodium catalysis to introduce the aldehyde group.

-

Purification: Chromatographic separation to isolate the target aldehyde.

Route 2: Grignard Addition to a Ketal-Protected Aldehyde

-

Protection: Conversion of cyclopentanecarboxaldehyde to its ethylene glycol ketal.

-

Grignard Reaction: Addition of cyclopentylmagnesium bromide to introduce the cyclopentyl group.

-

Deprotection: Acidic hydrolysis to regenerate the aldehyde functionality.

Challenges and Optimization

-

Steric Hindrance: The bicyclic framework may impede reagent access, necessitating elevated temperatures or prolonged reaction times.

-

Regioselectivity: Ensuring correct positioning of substituents during cyclization steps requires careful catalyst selection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume